N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide
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Overview
Description
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of fluorophenyl, sulfamoyl, and nitrobenzamide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable benzamide precursor to introduce the nitro group. This is followed by the sulfonation of the phenyl ring to attach the sulfamoyl group. Finally, the fluorophenyl group is introduced through a substitution reaction. The reaction conditions often involve the use of strong acids, bases, and specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide can be compared with other similar compounds, such as:
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-nitrobenzamide: Similar structure but with a different position of the fluorophenyl group.
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3-phenylpropanamide: Contains a propanamide group instead of a benzamide group.
Properties
IUPAC Name |
N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-14-2-1-3-16(12-14)22-29(27,28)18-10-6-15(7-11-18)21-19(24)13-4-8-17(9-5-13)23(25)26/h1-12,22H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHKCVSXXHPWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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